tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate: is a chemical compound with the molecular formula C20H42N4O2Sn and a molecular weight of 489.28 g/mol . This compound is known for its unique structure, which includes an azido group, a carbamate group, and a tributylstannyl group. It is often used in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-bromoethyl azide in the presence of a base to form tert-butyl (2-azidoethyl)carbamate. This intermediate is then reacted with tributyltin hydride under specific conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The stannyl group can be oxidized to form organotin oxides or other organotin compounds.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it useful in the development of new pharmaceuticals and drug candidates.
Bioconjugation: The azido group allows for click chemistry reactions, which are used to attach the compound to biomolecules for various biological studies.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate depends on its application. In organic synthesis, it acts as a reagent that can introduce azido or stannyl groups into target molecules. In biological applications, the azido group can participate in click chemistry reactions, allowing for the attachment of the compound to biomolecules. The stannyl group can also participate in various organotin reactions, which are useful in material science and catalysis .
Comparison with Similar Compounds
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-azidoethyl)carbamate: Lacks the stannyl group, making it less versatile in organotin chemistry.
(2-Azidoethyl)tributylstannane: Lacks the carbamate group, limiting its use in certain synthetic applications.
tert-Butyl (2-bromoethyl)((tributylstannyl)methyl)carbamate: Contains a bromo group instead of an azido group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of azido, carbamate, and stannyl groups, which provide a wide range of reactivity and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl N-(2-azidoethyl)-N-(tributylstannylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O2.3C4H9.Sn/c1-8(2,3)14-7(13)12(4)6-5-10-11-9;3*1-3-4-2;/h4-6H2,1-3H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJDRZJIMUWRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCN=[N+]=[N-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.